molecular formula C10H8ClN B1626461 7-Chloronaphthalen-1-amine CAS No. 50987-58-1

7-Chloronaphthalen-1-amine

Cat. No.: B1626461
CAS No.: 50987-58-1
M. Wt: 177.63 g/mol
InChI Key: WKZOHSFHDCWFRP-UHFFFAOYSA-N
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Description

7-Chloronaphthalen-1-amine is an organic compound with the chemical formula C10H8ClN. It is a derivative of naphthalene, where an amine group is substituted at the first position and a chlorine atom at the seventh position. This compound appears as a white to light yellow solid and is known for its distinctive odor .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Chloronaphthalen-1-amine can be synthesized through various methods. . This reaction typically involves the following steps:

  • Formation of a diazonium salt from the corresponding amine.
  • Substitution of the diazonium group with a chlorine atom using copper(I) chloride as a catalyst.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale Sandmeyer reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as chloroform, with the addition of molecular sieves to remove water and enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-Chloronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form naphthoquinones.

    Reduction: Reduction reactions can convert it into the corresponding amine derivatives.

    Substitution: It can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products Formed:

Scientific Research Applications

7-Chloronaphthalen-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloronaphthalen-1-amine involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 1-Chloronaphthalen-2-amine
  • 5-Chloronaphthalen-1-amine
  • 8-Chloronaphthalen-1-carbonitrile

Comparison: Compared to its analogs, 7-Chloronaphthalen-1-amine is unique due to the specific positioning of the chlorine and amine groups, which can significantly influence its reactivity and properties. For example, the position of the chlorine atom can affect the compound’s ability to undergo substitution reactions and its overall stability .

Properties

IUPAC Name

7-chloronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZOHSFHDCWFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)Cl)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50492916
Record name 7-Chloronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50492916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50987-58-1
Record name 7-Chloronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50492916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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